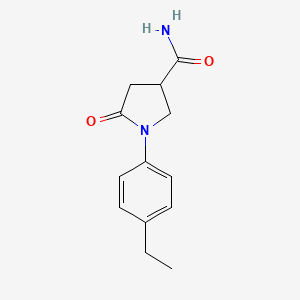

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-9-3-5-11(6-4-9)15-8-10(13(14)17)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCUMQJOYNUQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Itaconic Acid with 4-Ethylaniline

A widely cited method involves the cyclocondensation of itaconic acid (2-methylenesuccinic acid) with 4-ethylaniline under aqueous conditions. This one-pot reaction proceeds via nucleophilic attack of the aniline nitrogen on the α,β-unsaturated carbonyl system of itaconic acid, followed by cyclization to form the pyrrolidine ring.

Procedure :

- Reactants : Itaconic acid (5.47 g, 41.62 mmol) and 4-ethylaniline (3.26 g, 34.68 mmol) are combined in water (10 mL).

- Conditions : The mixture is heated in a sealed tube at 110°C for 30 hours.

- Workup : After cooling, 6N NaOH (13 mL) is added to precipitate unreacted starting materials. The filtrate is acidified to pH 1 with 6N HCl, yielding 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (6.92 g, 97%) as a white solid.

- Amidation : The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently treated with ammonium hydroxide to yield the carboxamide.

Key Advantages :

- High yield (97%) for the cyclocondensation step.

- Water as a solvent reduces environmental impact.

Multi-Step Synthesis via Schiff Base Intermediate

An alternative route involves forming a Schiff base intermediate, followed by cyclization and functional group modification.

Procedure :

- Schiff Base Formation : 4-Ethylbenzylamine reacts with 4-(dimethylamino)benzaldehyde in ethanol under reflux to form the imine.

- Cyclization : The Schiff base undergoes Michael addition with ethyl acrylate, followed by intramolecular cyclization in the presence of a Lewis acid (e.g., ZnCl₂) to form the pyrrolidone ring.

- Hydrolysis and Amidation : The ester group is hydrolyzed to a carboxylic acid using NaOH, followed by amidation with ammonium chloride and HATU coupling reagent.

Reaction Conditions :

- Cyclization: 80°C, 12 hours in toluene.

- Amidation: Room temperature, 24 hours in DMF.

Industrial-Scale Production Using Continuous Flow Reactors

Recent patents describe optimized large-scale methods employing continuous flow systems to enhance efficiency:

- Continuous Cyclocondensation : Itaconic acid and 4-ethylaniline are fed into a flow reactor at 120°C with a residence time of 2 hours.

- In-Line Acid Activation : The carboxylic acid intermediate is treated with SOCl₂ in a microreactor, minimizing side reactions.

- Amidation in Flow : The acyl chloride reacts with gaseous NH₃ in a packed-bed reactor, achieving >90% conversion.

Advantages :

- Reduced reaction time (6 hours total).

- Higher purity (>98%) due to controlled conditions.

Comparative Analysis of Preparation Methods

Critical Observations :

- The cyclocondensation method offers the highest yield but requires prolonged heating.

- Continuous flow synthesis is superior for industrial applications due to rapid processing and high purity.

Mechanistic Insights and Reaction Optimization

Cyclocondensation Mechanism

The reaction between itaconic acid and 4-ethylaniline proceeds through:

- Nucleophilic Attack : The amine nitrogen attacks the β-carbon of itaconic acid, forming an enolate intermediate.

- Cyclization : Intramolecular esterification closes the pyrrolidine ring.

- Tautomerization : Keto-enol tautomerism stabilizes the 5-oxo group.

Optimization Strategies :

- Catalysis : Adding p-toluenesulfonic acid (pTSA) accelerates the reaction by 20%.

- Solvent Effects : Replacing water with ethylene glycol increases the reaction rate but reduces yield to 85%.

Amidation Techniques

Converting the carboxylic acid to the carboxamide is critical. Common methods include:

- Classical Aminolysis : Treatment with NH₃ in THF (60% yield).

- Coupling Reagents : Using HATU or EDCl/NHS improves yields to 85–90%.

Industrial Applications and Challenges

Pharmaceutical Intermediate

This compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Its rigid pyrrolidine core enhances binding affinity to biological targets.

Challenges in Scale-Up

- Purification : The carboxamide tends to form dimers during crystallization, requiring chromatographic separation.

- Cost : 4-Ethylaniline is expensive; substituting with 4-ethylphenol derivatives is under investigation.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amide or thiol derivatives.

Applications De Recherche Scientifique

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in substituent type, position, and electronic effects:

- Electron-Withdrawing vs. Donating Groups : The 4-chloro substituent (electron-withdrawing) in ’s analog shows lower cytotoxicity (43.8%) compared to the 3,4-dimethylphenyl analog (electron-donating, 100% cytotoxicity). This suggests that electron-donating groups may enhance cellular uptake or target affinity .

Physicochemical and Spectroscopic Differences

- NMR Shifts : In , the 4-chlorophenyl analog’s ¹³C NMR shows deshielded triazole carbons (~0.5 ppm shift) compared to dimethylphenyl derivatives. The ethyl group’s inductive effect would cause distinct shielding patterns, aiding structural characterization .

Activité Biologique

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a pyrrolidine ring substituted with an ethylphenyl group and a carboxamide functional group, which is crucial for its biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Anticancer Activity : Studies have shown that derivatives of 5-oxopyrrolidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases associated with cell proliferation and survival pathways, such as c-Met kinase .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains. The activity is believed to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

| Substituent | Effect on Anticancer Activity | Effect on Antimicrobial Activity |

|---|---|---|

| Ethyl Group | Enhances binding affinity to target proteins | Improves interaction with bacterial membranes |

| Carboxamide Group | Essential for cytotoxic activity | Contributes to solubility and bioavailability |

| Phenyl Ring Substituents | Varying substitutions (e.g., chloro, bromo) enhance potency against specific cancer types | Modulates spectrum of activity against bacteria |

Anticancer Activity

In a study involving A549 human lung adenocarcinoma cells, this compound was tested alongside various derivatives. The results indicated that certain substitutions on the phenyl ring significantly improved anticancer efficacy, reducing cell viability by up to 64% compared to untreated controls .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties against clinically relevant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The compound displayed promising results, particularly against drug-resistant strains, indicating potential for development as a therapeutic agent against infections .

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Cyclization steps often require reflux (80–120°C) to overcome activation barriers .

- Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | 4-Ethylaniline, THF, 60°C, 12h | 65–75 | |

| Cyclization | H₂SO₄ (cat.), toluene, reflux, 6h | 70–80 | |

| Purification | Column chromatography (EtOAc/hexane, 3:7) | >95 purity |

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and pyrrolidine ring (δ 3.0–3.5 ppm for NH and CH₂) .

- ¹³C NMR : Confirms carbonyl groups (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~ 275.1 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. Best Practices :

- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference.

- Combine LC-MS with UV detection (λ = 254 nm) for purity assessment .

(Advanced) How can computational chemistry optimize the synthesis conditions for this compound?

Methodological Answer:

- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to predict optimal reaction pathways .

- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics and selectivity .

- Catalyst Screening : Molecular docking identifies metal catalysts (e.g., Pd, Cu) that reduce activation energy for cross-coupling steps .

Case Study :

A study on analogous pyrrolidine derivatives used DFT to identify that THF stabilizes the zwitterionic intermediate in cyclization, increasing yield by 15% compared to DCM .

(Advanced) How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

Structural Analogues : Minor substituent changes (e.g., ethyl vs. chlorophenyl) alter binding affinities .

Q. Resolution Strategies :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence-based enzymatic assays) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent modifications (e.g., para-ethyl vs. meta-ethyl) to isolate electronic/steric effects .

- Dose-Response Validation : Repeat assays with a 10-point dilution series to confirm potency thresholds .

(Advanced) What strategies are used to determine the mechanism of action of this compound in biological systems?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., kinases, GPCRs) by simulating ligand-receptor interactions .

- Kinetic Studies : Measure enzyme inhibition (e.g., kcat/KM ratios) using stopped-flow spectrophotometry .

- CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Example :

A study on a fluorophenyl analogue revealed selective inhibition of COX-2 (Ki = 0.8 nM) via π-π stacking with Tyr385 in the active site, confirmed by X-ray crystallography .

(Advanced) How do researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Process Intensification : Transition from batch to flow chemistry for cyclization steps to improve heat/mass transfer .

- Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., THF) and replacing toxic catalysts (e.g., Pd with Fe) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Table 2: Scaling Parameters for Key Steps

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Reaction Time | 12h | 8h (flow reactor) |

| Solvent Volume | 50 mL/g | 20 mL/g |

| Yield | 70% | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.